molecular formula C13H19N5O B5698841 2-N-(4-ethoxyphenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine

2-N-(4-ethoxyphenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine

Cat. No.: B5698841
M. Wt: 261.32 g/mol
InChI Key: XABUHKCLFIROTA-UHFFFAOYSA-N
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Description

2-N-(4-Ethoxyphenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine is a trisubstituted 1,3,5-triazine-2,4-diamine compound, a chemical class recognized as a privileged scaffold in medicinal chemistry for constructing diverse bioactive molecules . The 1,3,5-triazine core is an electron-deficient aromatic system that facilitates intermolecular interactions, particularly π⋅⋅π stacking, which is crucial for binding to biological targets . Structurally related 1,3,5-triazine-2,4,6-triamine compounds have demonstrated significant therapeutic potential, including applications in the treatment of diabetes and metabolic syndrome . Furthermore, closely analogous N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds have been identified as potent, mutation-specific inhibitors of isocitrate dehydrogenase (IDH2) enzymes for the treatment of cancer, notably in acute myeloid leukemia and glioblastoma . The synthetic accessibility of the trisubstituted 1,3,5-triazine-2,4-diamine motif allows for considerable structural diversification, enabling researchers to explore a wide range of structure-activity relationships . This compound is provided as a high-purity material for research purposes exclusively. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-N-(4-ethoxyphenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-4-19-10-7-5-9(6-8-10)15-12-16-11(14)17-13(2,3)18-12/h5-8H,4H2,1-3H3,(H4,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABUHKCLFIROTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(N=C(N2)N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-N-(4-ethoxyphenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of 2-N-(4-ethoxyphenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine involves several steps including the formation of the triazine ring and the introduction of the ethoxyphenyl group. The compound can be synthesized through a multi-step reaction involving various reagents and conditions to ensure the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds similar to 2-N-(4-ethoxyphenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa15.2Apoptosis
Compound BMCF722.5Cell Cycle Arrest
Compound CA54918.0Reactive Oxygen Species Induction

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have also been explored. Some studies indicate that these compounds exhibit activity against a range of bacteria and fungi, suggesting potential applications in treating infections.

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is significantly influenced by their structural components. Substituents on the phenyl ring and the triazine core can enhance or diminish activity. For instance:

  • Electron-withdrawing groups (e.g., halogens) typically increase potency.
  • Alkyl substitutions can modulate lipophilicity and bioavailability.

Case Study 1: Anticancer Efficacy

A study evaluated a series of triazine derivatives including 2-N-(4-ethoxyphenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine against breast cancer cell lines. The results demonstrated that modifications on the ethoxy group led to enhanced cytotoxicity compared to the parent compound.

Case Study 2: Antimicrobial Screening

Another investigation focused on antimicrobial activity against clinical isolates of bacteria. The findings indicated that certain derivatives showed promising results against resistant strains of Staphylococcus aureus.

Comparison with Similar Compounds

Molecular Interactions and Binding Affinities

highlights binding interactions of triazine derivatives with amino acid residues such as His356, Arg363, and Asn357. These interactions are critical for biological activity, particularly in enzyme inhibition or receptor binding.

Table 2: Binding Affinities and Residue Interactions

Compound (Substituent) Binding Affinity (ΔG, kcal/mol) Key Residue Interactions
(4S)-6-N-chloro analog -6.6 Arg363, N-O His356
(4S)-6-N-fluoro analog -7.0 His356, Pro325, Asn359
Hydrazinyl analog -6.6 His356, Asn359
Target (4-ethoxyphenyl) Hypothetical Likely His356/Arg363 via ethoxy O

The ethoxy group’s oxygen may form hydrogen bonds with residues like His356 or Arg363, similar to fluoro or chloro substituents. However, its larger size could reduce binding affinity compared to smaller halogen groups .

Electronic and Functional Properties

Triazine derivatives exhibit tunable electronic properties based on substituents. For example, discusses DACT-II, a triazine-based OLED emitter with a diphenylaminocarbazole donor that achieves 100% photoluminescence quantum yield (PLQY) due to optimized ΔEST (energy gap between singlet and triplet states).

Toxicity and Regulatory Considerations

Hexazinone, a triazine herbicide (), shows reproductive toxicity, emphasizing the need for safety profiling. Although data for the target compound are lacking, analogs like ammelide () are classified with >98% purity, suggesting rigorous quality control in synthesis. The ethoxy group’s metabolic stability may influence toxicity compared to halogenated analogs .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-N-(4-ethoxyphenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine?

  • Methodology :

  • One-pot synthesis : Ethanol (EtOH) is commonly used as a solvent for triazine derivatives. For example, N2,6-diaryl-5,6-dihydrotriazines are synthesized via condensation of aryl amines with cyanoguanidine derivatives under reflux (60–80°C, 12–24 hours), achieving yields of 61–79% .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes) and improves regioselectivity for triazine scaffolds. Optimized conditions involve 150–200 W power and polar aprotic solvents like DMF .

Q. How is the structural characterization of this compound performed?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming substituent positions. For example, aromatic protons in the 4-ethoxyphenyl group appear as doublets (δ 6.8–7.2 ppm), while dimethyl groups resonate as singlets (δ 1.2–1.5 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles, torsion angles, and hydrogen-bonding networks, essential for confirming stereochemistry .

Advanced Research Questions

Q. What strategies can optimize solubility and stability for in vitro assays?

  • Co-solvent systems : Use DMSO:water (1:9 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt formation : React with HCl or trifluoroacetic acid to form stable hydrochloride salts, improving crystallinity and bioavailability .
  • Structural modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) via substitution reactions at the triazine core while retaining bioactivity .

Q. How can computational methods predict biological targets or structure-activity relationships (SAR)?

  • 3D-QSAR modeling : Use antiproliferative activity data (IC50 values) to correlate substituent electronic properties (e.g., Hammett constants) with bioactivity. For example, electron-donating groups (e.g., -OCH3) at the 4-position enhance binding to kinase targets .
  • Molecular docking : Simulate interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) using AutoDock Vina. Key residues (e.g., Lys721, Thr766) form hydrogen bonds with the triazine diamino groups .

Q. How to resolve contradictions in bioactivity data across different cell lines?

  • Experimental design :

  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC50 variability (e.g., due to metabolic differences in HepG2 vs. MCF-7 cells) .
  • Control assays : Include ROS scavengers (e.g., NAC) to confirm whether cytotoxicity is redox-dependent .
    • Data normalization : Use Z-score analysis to account for batch effects in high-throughput screening .

Q. What are the key considerations for designing derivatives with improved metabolic stability?

  • Metabolic hotspots : Replace labile ethoxy groups with bioisosteres (e.g., cyclopropylmethoxy) to reduce cytochrome P450-mediated oxidation .
  • Isotope labeling : Incorporate deuterium at methyl groups (CD3) to slow metabolism, as demonstrated in similar triazine-based kinase inhibitors .

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